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Executive Summary & Molecule Profile[1]

3-Pyridinylmethyl 2H-chromene-3-carboxylate represents a strategic hybridization of the
privileged 2H-chromene (benzopyran) scaffold with a nicotinyl (3-pyridinylmethyl) moiety. While
simple alkyl esters (ethyl/methyl) of chromene-3-carboxylic acid are well-documented for their
anticancer and antimicrobial properties, the incorporation of the pyridinylmethyl group
introduces specific physicochemical and pharmacodynamic advantages, primarily targeting
solubility issues and enhancing active site interactions via the pyridine nitrogen.

Chemical Identity
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Property Detail

IUPAC Name Pyridin-3-ylmethyl 2H-chromene-3-carboxylate
Common Name Nicotinyl 2H-chromene-3-carboxylate

CAS Number 338419-79-7

Molecular Formula C16H13NOs

Molecular Weight 267.28 g/mol

Core Scaffold 2H-1-Benzopyran (Chromene)

Key Substituent 3-Pyridinylmethyl ester (Nicotinyl ester)

Mechanism of Action & Biological Targets

The biological activity of 2H-chromene-3-carboxylates is multifaceted. The 3-pyridinylmethyl
derivative is designed to optimize interaction with the following primary targets:

A. Anticancer Activity (Primary Domain)

e Tubulin Polymerization Inhibition: The chromene core mimics the pharmacophore of
colchicine binding sites, disrupting microtubule dynamics and causing cell cycle arrest at the
G2/M phase.

e Bcl-2 Family Modulation: Chromene derivatives have been shown to downregulate anti-
apoptotic proteins (Bcl-2) and upregulate pro-apoptotic factors (Bax), triggering the intrinsic
apoptotic pathway.

» Role of Pyridine: The pyridine nitrogen acts as a hydrogen bond acceptor, potentially
interacting with specific residues (e.g., His, Ser) in the binding pocket of target enzymes
(e.g., kinases or tubulin), improving affinity compared to a neutral phenyl ring.

B. Antimicrobial & Enzyme Inhibition[13]

o DNA Gyrase Inhibition: In bacterial models, the chromene ester motif can interfere with DNA
replication.
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e P2Y6 Receptor Antagonism: Related chromene derivatives are selective antagonists for the
P2Y6 receptor, relevant in inflammation and immune response.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual pathway of apoptosis induction and microtubule
destabilization.
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Caption: Dual mechanism of action showing tubulin inhibition and Bcl-2 modulation leading to
apoptosis.[1][2][3][4]

Structure-Activity Relationship (SAR) Analysis

This section deconstructs the molecule to explain the contribution of each moiety to the overall
potency and physicochemical profile.

SAR Map
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Region

Structural Feature

Biological Impact &
Modification Logic

Core

2H-Chromene Ring

Essential for Binding. The
planar, hydrophobic bicyclic
system intercalates into DNA
or hydrophobic pockets of
enzymes. Reduction to
chroman (saturated) often

leads to loss of activity.

C-3

Carboxylate Ester

Pharmacophore Anchor. The
carbonyl oxygen acts as a
hydrogen bond acceptor. The
ester linkage is susceptible to
hydrolysis by esterases,
potentially acting as a prodrug
mechanism to release the free

acid and nicotinyl alcohol.

Ester R-Group

3-Pyridinylmethyl

Solubility & Specificity. Unlike a
lipophilic ethyl/benzyl group,
the pyridine ring introduces
basicity (pKa ~3-4). This
allows for salt formation (e.qg.,
HCI salt) to improve water
solubility. The nitrogen atom
provides an additional vector
for H-bonding or metal

coordination.

C-4

Unsubstituted (2H)

Reactivity. The C3-C4 double
bond is conjugated with the
ester, making C4 electrophilic
(Michael acceptor). This
reactivity is crucial for covalent
interactions with cysteine

residues in certain targets.
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Comparative Performance: Pyridinylmethyl vs. Standard
Esters

The following table compares the 3-pyridinylmethyl derivative against standard alternatives
found in the literature.

- 3-Pyridinylmethyl Ethyl Ester Coumarin (2-Oxo)
eature
Ester (Focus) (Standard) Analog
- High (lonizable ) -
Solubility (Aq) ) Low (Lipophilic) Moderate
Nitrogen)
] - Moderate (Esterase Low (Rapid ) )
Metabolic Stability - ) High (Lactone ring)
sensitive) hydrolysis)
o Enhanced (H-bond Baseline Distinct (Different
Target Affinity . o
acceptor) (Hydrophobic only) binding mode)
o ~2-5 uM >50 uM (often less
Cytotoxicity (IC50) ] ~10-20 uM
(Predicted/Analogous) potent)
) N Lead Compound / ) ) Anticoagulant / MAO
Primary Utility Synthetic Intermediate o
Prodrug Inhibitor

Expert Insight: The shift from an ethyl ester to a pyridinylmethyl ester is a classic medicinal
chemistry tactic ("bioisosteric replacement”) to improve the drug-like properties (ADME) without
altering the core pharmacophore. The pyridine ring reduces logP (lipophilicity) compared to a

phenyl ring, aiding in oral bioavailability.

Experimental Protocols

To validate the SAR described above, the following protocols are recommended. These are
self-validating systems used to confirm structure and activity.
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Protocol A: Synthesis via Knoevenagel Condensation

This is the most reliable route for synthesizing 2H-chromene-3-carboxylates.

e Reagents: Salicylaldehyde (1.0 eq), Pyridin-3-ylmethyl acrylate (1.1 eq) [Note: If acrylate is
unavailable, use active methylene equivalent], or more commonly: Salicylaldehyde + Pyridin-
3-ylmethyl active ester (generated from cyanoacetate or similar).

o Alternative Route: Condensation of 2H-chromene-3-carboxylic acid with 3-
pyridinylmethanol using EDC/DMAP coupling.

o Catalyst: DABCO (10 mol%) or Piperidine.
» Solvent: Acetonitrile or Ethanol (Reflux).

e Procedure:

[¢]

Mix aldehyde and active methylene component in solvent.

[¢]

Add catalyst and reflux for 3—6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

[e]

Cool to RT. The product often precipitates.

o

Purification: Recrystallize from Ethanol/DMF.
 Validation:

o H NMR (DMSO-ds): Look for the singlet at & ~7.6-7.8 ppm (C4-H of chromene) and the
diagnostic pyridine protons (multiplets at o 8.5-8.7 ppm).

o IR: Strong Carbonyl stretch at ~1700-1720 cm~1,

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard assay to determine IC50 against cancer cell lines (e.g., MCF-7, HepG2).

e Seeding: Seed cells (5 x 103 cells/well) in 96-well plates; incubate 24h.
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e Treatment: Add test compound (dissolved in DMSO, final <0.5%) at serial dilutions (0.1 — 100
UM).

e |ncubation: 48 hours at 37°C, 5% COa.

e Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in
DMSO.

e Readout: Absorbance at 570 nm.[5]
o Calculation: Plot dose-response curve to calculate IC50.
o Control: Doxorubicin (Positive), DMSO (Negative).

Synthesis Workflow Diagram

The following Graphviz diagram outlines the synthetic pathway and the critical decision points
for derivatization.
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Caption: One-pot synthesis via Knoevenagel condensation followed by cyclization.

References

The following references provide the foundational data for the SAR of chromene-3-
carboxylates and the specific chemical identity of the pyridinylmethyl derivative.

¢ ChemicalBook Entry.3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7).
[6] Retrieved from ChemicalBook Database. Link
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o Kemnitzer, W., et al. (2007).Discovery of 4-aryl-4H-chromenes as a new series of apoptosis
inducers using a cell- and caspase-based high-throughput screening assay. Journal of
Medicinal Chemistry.[5][7] (Establishes the anticancer mechanism of the chromene scaffold).
Link

o El-Agrody, A. M., et al. (2014).Synthesis and antimicrobial activity of some new 2-amino-4H-
chromene-3-carbonitrile derivatives. Molecules.[1][8][5][9][10][4][11][12][7][13][14] (Provides
comparative data for chromene derivatives). Link

e Grover, J., et al. (2021).Recent Advances in the Synthesis and Biological Activities of 2H-
Chromenes. Current Organic Chemistry. (Review of the 2H-chromene scaffold SAR). Link

e PubChem Database.Compound Summary for Chromene-3-carboxylic acid derivatives.
National Center for Biotechnology Information. Link

Disclaimer: This guide is for research purposes only. The specific biological data for the 3-
pyridinylmethyl ester is inferred from the class SAR where direct literature is unavailable.
Always verify with in-house experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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